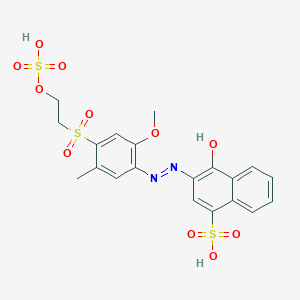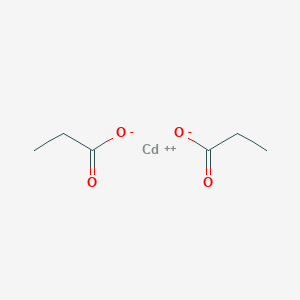
Benzene, 1-(hexyloxy)-4-nitro-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various nitrobenzene derivatives has been explored in the provided studies. For instance, the synthesis of 1,4-bis((4-nitrophenoxy)methyl)benzene (NMB) and its amino derivative was achieved and characterized by elemental and spectral studies . Another study reported the synthesis of 1,3-bis(4-nitrophenoxy)benzene through a condensation reaction, followed by a reduction to 1,3-bis(4-aminophenoxy)benzene using hydrazine hydrate as a reducing agent . Additionally, the synthesis of 1,3- and 1,4-bis(3-nitrofurazan-4-yl)benzenes was performed by dehydration and oxidation of amino groups . These methods highlight the versatility of synthetic approaches to nitrobenzene derivatives, which are important for the development of polymeric materials and other applications.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using various analytical techniques. For example, the amino derivative of NMB was characterized by single crystal analysis, revealing its monoclinic space group and unit cell parameters . The crystal structure of 1-(3,3-Dichloroallyloxy)-4-methyl-2-nitrobenzene was also determined, showing significant dihedral angles between the benzene ring and the nitro group as well as between the benzene ring and the dichloroallyloxy unit . These structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The studies provided insights into the chemical reactivity of nitrobenzene derivatives. For instance, the cyclic voltammetric investigations of NMB and its amino-analogue indicated that they are strong DNA binders and replication quenchers, suggesting a threading intercalation mode of binding . The effects of σ(C-Se)-π hyperconjugation were also examined in compounds containing phenylselanyl groups, although no significant differences in bond lengths were observed . Furthermore, the nitration of bis(nitrofuroxan-yl)benzenes was explored, revealing the influence of nitrofuroxanyl fragments on the regioselectivity of the nitration process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized nitrobenzene derivatives were characterized in several studies. The crystal structure of 3,4-methylenedioxy-nitrobenzene was determined, showing that all atoms are coplanar . The study on the synthetic method of 1,3-bis(4-aminophenoxy)benzene provided insights into the optimal conditions for the reduction reaction, including the use of FeCl3.6H2O and active carbon as catalysts . Additionally, the crystal structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene was analyzed, revealing the twist-nitro-distal conformation and the lengths of the bonds to the bridging oxygen atom .
Wissenschaftliche Forschungsanwendungen
Nitration and Hydroxylation Processes
Benzene derivatives undergo nitration and hydroxylation, which are key processes in organic synthesis. For example, in the presence of nitrite/nitrous acid, benzene can transform into phenol, nitrobenzene, and other nitrophenols (Vione et al., 2004).
Crystal Structure Analysis
Benzene derivatives, including those with nitro substituents, are studied for their crystal structures, which are fundamental in understanding molecular interactions and properties (Gopal et al., 1980).
Hyperconjugation Effects
Studies on derivatives of benzene like 1-nitro-4-[(phenylselanyl)methyl]benzene reveal insights into hyperconjugation effects, which are critical in understanding chemical reactivity and stability (White & Blanc, 2014).
Nucleophilic Substitution Reactions
Benzene derivatives participate in vicarious nucleophilic substitution reactions, which are significant in synthetic chemistry for introducing functional groups into aromatic systems (Beier et al., 2011).
Intermolecular Interactions in Crystal Engineering
The study of intermolecular interactions, such as N⋯O interactions of nitro groups in derivatives of benzene, is crucial for crystal engineering applications (Gagnon et al., 2007).
Detonation Properties and Stability Analysis
Research on nitro and hydroxyl derivatives of benzene, including their detonation properties and stability, is vital for understanding and developing high-energy materials (Du et al., 2011).
Synthesis of Polymeric Materials
Gas Phase Hydroxylation Studies
Benzene derivatives are studied in gas phase hydroxylation reactions, which are important in the field of catalysis and petrochemical processes (Bahidsky & Hronec, 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-hexoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMYJULPWGTTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065888 | |
| Record name | Hexyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(hexyloxy)-4-nitro- | |
CAS RN |
15440-98-9 | |
| Record name | 1-(Hexyloxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15440-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(hexyloxy)-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015440989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(hexyloxy)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexyloxy-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)





